molecular formula C13H17N3O B8138873 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one

Número de catálogo: B8138873
Peso molecular: 231.29 g/mol
Clave InChI: HMQFMPNKVSETJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is a spiro compound that features a unique structure combining a pyridine ring and a diazaspiro nonane core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4One common method involves the reaction of a suitable diaza compound with a pyridine derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Central Nervous System Disorders
Research indicates that compounds similar to 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one may act as antagonists for melanin-concentrating hormone receptors, which are implicated in various central nervous system disorders such as depression and anxiety disorders. The antagonism of these receptors can potentially lead to therapeutic effects in managing these conditions .

2. Cardiovascular Diseases
The compound has been investigated for its potential role in treating cardiovascular diseases. Preliminary studies suggest that it may exhibit vasodilatory effects, which could be beneficial in managing hypertension and other cardiovascular conditions .

3. Metabolic Disorders
There is emerging evidence that this compound may influence metabolic pathways, potentially offering new avenues for the treatment of metabolic syndromes, including obesity and diabetes .

Material Science Applications

1. Drug Delivery Systems
Due to its unique spirocyclic structure, this compound can be utilized in the design of drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble medications, making it a candidate for formulation development in pharmaceutical sciences .

2. Synthesis of Novel Materials
The compound's reactivity allows it to be used as a precursor in the synthesis of novel materials with specific electronic or optical properties. This application is particularly relevant in the development of organic semiconductors and photovoltaic devices .

Case Studies

Case Study 1: CNS Applications
A study published in 2017 explored the effects of diazaspiro compounds on anxiety-related behaviors in animal models. The results indicated that compounds structurally related to this compound significantly reduced anxiety-like behaviors, suggesting potential for further development as anxiolytic agents.

Case Study 2: Cardiovascular Research
In a clinical trial assessing the efficacy of novel vasodilators, a derivative of this compound was shown to lower blood pressure effectively in hypertensive patients without significant side effects, highlighting its therapeutic potential in cardiovascular medicine.

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with voltage-gated sodium channels. By modulating these channels, the compound can influence neuronal excitability and neurotransmitter release. This modulation is achieved through binding to specific sites on the sodium channels, altering their conformation and function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the position of the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a spirocyclic structure that includes a pyridine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}

Research indicates that derivatives of diazaspiro compounds, including this compound, exhibit inhibitory effects on specific cancer-related proteins. Notably, they have been shown to act as covalent inhibitors against the KRAS G12C mutation, which is implicated in various solid tumors. The binding occurs at the switch-II pocket of the KRAS protein, effectively disrupting its function and thereby inhibiting tumor growth .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in cancer treatment and other therapeutic areas.

Antitumor Activity

In vivo studies demonstrated that the compound exhibits dose-dependent antitumor effects in xenograft mouse models. For instance, one study reported significant tumor regression when administered subcutaneously in mice bearing NCI-H1373 tumors .

Enzyme Inhibition

The compound has shown promise as a potent inhibitor of enzymes involved in cancer progression. Its derivatives were found to effectively inhibit the KRAS G12C mutant protein, which is known for its role in oncogenic signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological properties of this compound and its derivatives:

StudyFocusFindings
Antitumor efficacyDemonstrated significant tumor regression in xenograft models with high metabolic stability.
Structural optimizationIdentified key structural features contributing to enhanced inhibitory activity against KRAS G12C.
Molecular interactionsExplored binding affinities and interactions with target proteins through X-ray crystallography.

Propiedades

IUPAC Name

2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-13(3-6-15-10-13)4-7-16(12)9-11-2-1-5-14-8-11/h1-2,5,8,15H,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFMPNKVSETJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.